(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
Description
This compound is a stereochemically defined pyrrolidine-2-carboxamide derivative featuring a 4-methylthiazol-5-yl-substituted benzyl group. The (2S,4R) configuration is critical for its bioactivity, particularly as a ligand for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase in proteolysis-targeting chimeras (PROTACs) . PROTACs leverage this compound’s ability to bind VHL, facilitating the degradation of disease-relevant proteins like BCR-ABL1 via the ubiquitin-proteasome system . The dihydrochloride salt form enhances solubility and stability, making it suitable for biological applications .
Properties
CAS No. |
2636049-60-8 |
|---|---|
Molecular Formula |
C16H21Cl2N3O2S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C16H19N3O2S.2ClH/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14;;/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21);2*1H/t13-,14+;;/m1../s1 |
InChI Key |
APZQEKOGBGHCLJ-BQFBZIMZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O.Cl.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, also known as VL285, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H28N4O3S
- Molecular Weight : 524.63 g/mol
- CAS Number : 1448188-57-5
- Solubility : Soluble in DMSO at 125 mg/mL
- Storage Conditions : Store in a freezer at -20°C
The compound exhibits various biological activities that can be attributed to its structural components. The thiazole and pyrrolidine moieties are known to interact with multiple biological targets, influencing pathways involved in cell signaling and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of VL285. In vitro assays showed that the compound effectively induces apoptosis in cancer cell lines. For example:
- Cell Lines Tested : NCI-H460 and HCT-116.
- Mechanism : Induction of apoptosis was evidenced by chromatin condensation and externalization of phosphatidylserine. The compound activated caspases (caspase-3 and caspase-9) and increased the Bax/Bcl-2 ratio, promoting apoptotic pathways .
In Vivo Efficacy
In animal models, VL285 demonstrated significant efficacy against tumor growth:
- Model : Nude mice bearing human cancer xenografts.
- Results : The treatment delayed tumor growth without significant body weight loss, indicating a favorable therapeutic window .
Study 1: Efficacy in Cancer Models
A study conducted on the efficacy of VL285 in human cancer xenografts reported:
- Dosage : Administered at varying concentrations.
- Outcome : Significant reduction in tumor volume compared to control groups.
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed:
- Oral Bioavailability : Greater than 90% in rat models.
- Blood Concentration Peaks : Two peaks observed post-administration, indicating a biphasic elimination profile .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 524.63 g/mol |
| Solubility | 125 mg/mL in DMSO |
| CAS Number | 1448188-57-5 |
| Antitumor Activity | Induces apoptosis in cancer cells |
| Oral Bioavailability | >90% in rat models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
a. VHL Ligand 1 Hydrochloride (CAS 1448189-80-7)
- Structure: Differs by the addition of an (S)-2-amino-3,3-dimethylbutanoyl group at the pyrrolidine nitrogen.
- Activity : Retains VHL-binding capability but is used in PROTACs (e.g., GMB-475) for targeted protein degradation (IC50 = 1.11 μM for BCR-ABL1 degradation) .
- Solubility: Soluble in DMF, DMSO, ethanol, and PBS (10 mg/ml) .
- Role : Demonstrates how acyl modifications enhance PROTAC functionality compared to the simpler dihydrochloride form.
b. (S,S,S)-Inactive Derivative (CAS 901487)
- Structure : Shares the core pyrrolidine-thiazole scaffold but with an (S,S,S) stereochemistry.
- Activity : Lacks VHL-binding activity, serving as a negative control in PROTAC studies .
- Significance : Highlights the necessity of the (2S,4R) configuration for bioactivity.
c. N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides
- Structure : Features a pyridinyl-thiazole core instead of the pyrrolidine-thiazole system.
- Synthesis : Prepared via coupling of substituted nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .
- Application : Primarily explored as kinase inhibitors, contrasting with the VHL-targeting role of the dihydrochloride compound .
Physicochemical and Pharmacological Properties
| Property | Target Compound (Dihydrochloride) | VHL Ligand 1 Hydrochloride | (S,S,S)-Inactive Derivative |
|---|---|---|---|
| Molecular Weight | Not explicitly stated* | 430.56 | Similar to active form |
| Solubility | Likely enhanced by HCl salt | 20 mg/ml (DMF, DMSO, ethanol) | Comparable |
| Bioactivity (IC50) | N/A (Core ligand) | 1.11 μM (BCR-ABL1 degradation) | Inactive |
| Storage | 2–8°C (dark, inert atmosphere) | 2–8°C | Similar |
| Key Role | VHL recruitment | PROTAC component | Negative control |
Functional and Mechanistic Differences
- Target Compound : Serves as a minimalist VHL ligand, enabling customizable PROTAC design without steric hindrance from bulky substituents.
- VHL Ligand 1 : The added acyl group may improve binding kinetics or proteasome recruitment efficiency, as evidenced by its lower IC50 .
- Thiazole Carboxamides : Divergent applications (kinase inhibition vs. protein degradation) underscore structural specificity in target engagement .
Preparation Methods
Synthesis of 4-(4-Methyl-1,3-Thiazol-5-yl)Benzylamine
The benzylamine intermediate is synthesized via a Hantzsch thiazole reaction:
Reaction Scheme
-
Thiazole Formation :
| Parameter | Value |
|---|---|
| Temperature | 78°C |
| Reaction Time | 12 h |
| Solvent | Ethanol |
| Workup | Filtration, recrystallization |
Preparation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid
Chiral pool synthesis using L-hydroxyproline derivatives:
Procedure :
-
Epimerization : L-Hydroxyproline (1.0 eq) is treated with Boc₂O (1.5 eq) in THF/water (3:1) at 0°C, followed by NaOH (2.0 eq) to yield (2S,4R)-4-hydroxy-N-Boc-pyrrolidine-2-carboxylic acid.
-
Deprotection : TFA/DCM (1:1) at 25°C for 2 h affords the free carboxylic acid (95% yield).
Analytical Data :
Amide Coupling and Salt Formation
Coupling Reaction :
-
Reactants : (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (1.0 eq), 4-(4-methylthiazol-5-yl)benzylamine (1.1 eq), HATU (1.3 eq), DIPEA (3.0 eq).
-
Yield : 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Salt Formation :
-
The free base (1.0 eq) is dissolved in anhydrous EtOAc, and HCl (2.2 eq, 4M in dioxane) is added dropwise at 0°C.
-
Precipitation occurs within 1 h; the solid is filtered and dried under vacuum (98% yield).
| Property | Value |
|---|---|
| Salt Stoichiometry | 1:2 (base:HCl) |
| Melting Point | 218–220°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
Critical Process Parameters
Stereochemical Control
Purification Techniques
-
Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves diastereomers.
-
Crystallization : Ethanol/water (7:3) yields >99.5% pure dihydrochloride.
Scalability and Industrial Adaptation
VGS Synthesis Pvt. Ltd. reports kilogram-scale production using:
-
Continuous Flow Reactors : For thiazole formation (residence time: 8 min, 100°C).
-
In-line pH Monitoring : Ensures precise HCl addition during salt formation.
Analytical Characterization
Spectroscopic Data :
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound features:
- A pyrrolidine ring with (2S,4R) stereochemistry, critical for chiral recognition in biological systems.
- A 4-hydroxy group on the pyrrolidine, enabling hydrogen bonding with target proteins.
- A 4-(4-methylthiazol-5-yl)benzyl group , contributing to lipophilicity and π-π stacking interactions.
- A carboxamide linkage , enhancing stability and facilitating interactions with enzymatic active sites.
The stereochemistry at positions 2S and 4R influences binding specificity, as demonstrated in proteolysis-targeting chimera (PROTAC) applications targeting von Hippel-Lindau (VHL) E3 ligase . The thiazole moiety enhances cellular permeability, while the hydroxyl group modulates solubility and metabolic stability.
Basic: What synthetic routes are employed for preparing this compound?
Synthesis typically involves:
Precursor preparation : Use of di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate as a chiral building block.
Coupling reactions : Amide bond formation between the pyrrolidine carboxylate and 4-(4-methylthiazol-5-yl)benzylamine under peptide coupling conditions (e.g., EDC·HCl, HOBt).
Deprotection and salt formation : Acidic cleavage of tert-butyl groups followed by hydrochloride salt precipitation.
Key steps require strict control of reaction temperature (0–25°C) and anhydrous conditions to preserve stereochemical integrity .
Advanced: How does stereochemistry at 2S and 4R positions affect biological activity?
Comparative studies with stereoisomers reveal:
- The 2S,4R configuration optimizes binding to VHL E3 ligase, critical for PROTAC-mediated protein degradation.
- Inversion at 4R reduces binding affinity by >50%, as shown in surface plasmon resonance (SPR) assays.
- Molecular dynamics simulations indicate that 4R-hydroxyl forms a stable hydrogen bond with Pro99 in VHL, while 2S-carboxamide aligns with hydrophobic pockets .
Researchers should validate stereochemistry via chiral HPLC or X-ray crystallography to ensure activity.
Advanced: What in vitro/in vivo models are suitable for pharmacokinetic evaluation?
Dose adjustments may be needed for in vivo studies due to high protein binding.
Advanced: How can contradictions in reported biological activities be resolved?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥98% purity) and mass spectrometry for batch validation .
- Assay conditions : Standardize cell lines (e.g., HEK293T for PROTAC assays) and incubation times.
- Target engagement : Employ orthogonal methods (e.g., CETSA, NanoBRET) to confirm target binding.
Replicate studies under controlled conditions and include positive controls (e.g., known VHL ligands) for cross-validation.
Basic: What analytical techniques ensure structural and purity validation?
- HPLC : Reverse-phase C18 column (≥98% purity, retention time = 8.2 min).
- NMR : Key signals: δ 4.35 (pyrrolidine C4-OH), δ 7.85 (thiazole C-H).
- Mass Spectrometry : ESI-MS m/z 467.03 [M+H]+ .
Regularly calibrate instruments and compare spectra with reference standards.
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations.
- Prodrugs : Introduce phosphate esters at the 4-hydroxy group for enhanced hydrophilicity.
- Nanoformulation : Encapsulate in liposomes (size <100 nm) to improve bioavailability.
Monitor stability under physiological pH (7.4) to avoid premature degradation .
Basic: What storage conditions preserve compound stability?
- Temperature : 2–8°C (long-term); room temperature for <1 week.
- Form : Store as a lyophilized solid to prevent hydrolysis.
- Light Sensitivity : Protect from light using amber vials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
